1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 898641-79-7
VCID: VC21522341
InChI: InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3
SMILES: CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5g/mol

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

CAS No.: 898641-79-7

Cat. No.: VC21522341

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.5g/mol

* For research use only. Not for human or veterinary use.

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole - 898641-79-7

Specification

CAS No. 898641-79-7
Molecular Formula C20H24N2O4S
Molecular Weight 388.5g/mol
IUPAC Name 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Standard InChI InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3
Standard InChI Key WGGGTXJLDFCNBX-UHFFFAOYSA-N
SMILES CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3
Canonical SMILES CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

Introduction

Chemical Identity and Structure

Basic Information

1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole represents a specialized organic compound with precise chemical parameters as outlined below:

PropertyValue
CAS Number898641-79-7
Molecular FormulaC₂₀H₂₄N₂O₄S
Molecular Weight388.5 g/mol
PubChem CID15944055
IUPAC Name1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole

The compound was identified in chemical databases with creation dates going back to 2007, with recent modifications to the record in 2023-2025, indicating ongoing interest in this molecule .

Structural Features

The structure of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole consists of three main components:

  • A 4,5-dihydro-1H-imidazole core with a phenyl substituent at the 2-position

  • A 2,5-diethoxy-4-methylphenyl group

  • A sulfonyl (SO₂) linker connecting the imidazole nitrogen to the substituted phenyl group

This structural arrangement creates a molecule with both polar and nonpolar regions, contributing to its chemical behavior. The 4,5-dihydroimidazole portion represents a partially reduced imidazole ring that retains the C=N functionality while having saturated carbon atoms at the 4 and 5 positions .

Chemical Descriptors

The compound is represented by several chemical descriptors that facilitate its identification in databases and literature:

DescriptorValue
InChIInChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3
InChIKeyWGGGTXJLDFCNBX-UHFFFAOYSA-N
SMILESCCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3

These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational systems .

Physical and Chemical Properties

Solubility Characteristics

The compound's solubility profile is influenced by its mixed functional groups:

These structural features suggest moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with limited solubility in water .

Reactivity Patterns

The reactivity of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is primarily determined by its functional groups:

  • The sulfonyl group can undergo nucleophilic substitution reactions

  • The 4,5-dihydroimidazole ring contains a reactive C=N bond susceptible to nucleophilic addition

  • The diethoxy groups can participate in ether cleavage reactions under specific conditions

  • The aromatic rings provide sites for electrophilic aromatic substitution

These reactivity patterns make the compound versatile for further chemical modifications and potential applications in organic synthesis .

Synthesis and Preparation

Purification Methods

Purification of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole likely employs standard techniques for organic compounds:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable organic solvents

  • Preparative HPLC for analytical-grade purity

These methods would be selected based on the specific impurities present and the desired purity level of the final product.

Structural Analogs and Comparative Analysis

Key Structural Analogs

Several structurally related compounds provide valuable context for understanding 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole898641-43-5C₁₅H₁₉N₃O₆S369.4 g/molContains methyl at 2-position and nitro at 5-position instead of phenyl at 2-position
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole898654-86-9C₂₁H₂₄N₂O₄S400.49 g/molAdditional methyl group at 4-position of the imidazole ring
2-Phenyl-4,5-dihydro-1H-imidazole936-49-2C₉H₁₀N₂146.19 g/molBasic imidazole core without sulfonyl and diethoxymethylphenyl groups

Structure-Activity Relationship Insights

Analysis of these structural analogs suggests several important structure-activity relationships:

  • The presence of the sulfonyl group significantly influences the electron distribution in the imidazole ring, potentially affecting its interaction with biological targets.

  • Substitution patterns on the imidazole ring (such as the additional methyl group in 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole) modify the steric and electronic properties of the molecule.

  • The diethoxy groups on the phenyl ring likely contribute to lipophilicity and membrane permeability, which could be important for biological activity .

Research Applications and Future Directions

Current Research Status

The compound 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is primarily categorized as a research chemical, with its listing in chemical databases indicating its availability for scientific investigations. Current research appears focused on its synthesis, characterization, and potential applications in medicinal chemistry .

Future Research Directions

Further investigation of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole could benefit from:

  • Comprehensive biological screening against various targets to identify specific activities

  • Detailed structure-activity relationship studies through the synthesis of derivatives

  • Crystal structure determination to understand its three-dimensional conformation

  • Computational studies to predict interactions with biological targets

  • Development of improved synthetic methods for larger-scale production

These research avenues would contribute significantly to understanding the potential of this compound in various applications .

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